molecular formula C23H21N3O2S2 B3408751 (Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886162-29-4

(Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Katalognummer: B3408751
CAS-Nummer: 886162-29-4
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: AWMCCKLPTMZPIJ-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure, featuring a quinoline core linked to a 2-thioxothiazolidin-4-one (rhodanine) scaffold via a methylene bridge, is characteristic of molecules designed to modulate protein kinase activity. The quinoline moiety is a prevalent pharmacophore in many known kinase inhibitors, while the rhodanine group can act as a potent zinc-binding group, a feature exploited in the inhibition of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This molecular architecture suggests a potential dual mechanism of action, targeting key signaling pathways in cancer cell proliferation and survival . Researchers are investigating this compound primarily as a lead candidate for the development of targeted cancer therapies, with a focus on its ability to induce apoptosis and inhibit metastasis. Its (Z)-isomeric configuration around the exocyclic double bond is critical for its bioactive conformation and interaction with the ATP-binding pocket of specific kinases. Further research applications include its use as a chemical probe to study intracellular signal transduction mechanisms and to validate new molecular targets in various disease models.

Eigenschaften

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c27-22-20(30-23(29)26(22)15-18-8-6-12-28-18)14-17-13-16-7-2-3-9-19(16)24-21(17)25-10-4-1-5-11-25/h2-3,6-9,12-14H,1,4-5,10-11,15H2/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCCKLPTMZPIJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Notes

Data Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred mechanisms.

Substituent-Driven Activity: Minor modifications (e.g., hydroxyl vs. methoxy groups) can drastically alter target specificity and potency, necessitating empirical validation.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thioxothiazolidinone derivatives typically involves condensation reactions between aldehydes and 2-thioxothiazolidin-4-one precursors. For example:

  • Reflux in acetic acid : A mixture of aldehyde (e.g., 4-fluorobenzaldehyde), 2-thioxothiazolidin-4-one, and anhydrous sodium acetate in glacial acetic acid under reflux for 7 hours yields the product after recrystallization (85% yield) .
  • Ethanol-mediated cyclization : Refluxing in ethanol with pyridine at 100°C for 18 hours, followed by neutralization and column chromatography, is effective for imidazolidinone derivatives .

Key Variables:

VariableImpact on Yield/PurityExample from Evidence
SolventPolar aprotic solvents enhance cyclizationAcetic acid (85% yield)
CatalystsSodium acetate accelerates condensationUsed in glacial acetic acid
TemperatureHigher temps (100°C) improve reaction kineticsThermal Integrity Reaction Station

Q. How can researchers validate the (Z)-stereochemistry of the exocyclic double bond?

Methodological Answer:

  • NMR Spectroscopy : The (Z)-configuration is confirmed by NOESY correlations between the thioxothiazolidinone protons and the methylene group of the quinoline moiety. For example, in similar compounds, coupling constants (J = 10–12 Hz) and chemical shifts (δ 7.2–7.8 ppm) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for pyrazol-5-one derivatives .

Q. What in vitro models are appropriate for initial biological screening?

Methodological Answer:

  • Antibacterial Activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in agar diffusion assays. Thioxothiazolidinones with 3,5-dichlorophenyl substitutions show MIC values of 8–32 µg/mL .
  • Anticancer Potential : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Quinoline-containing analogs exhibit IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents?

Methodological Answer:

  • Systematic Analog Synthesis : Replace the furan-2-ylmethyl group with benzyl or heteroaryl moieties (e.g., pyridinyl) to assess hydrophobicity effects .
  • Piperidine Substitution : Compare piperidin-1-yl with morpholino or pyrrolidino groups to evaluate steric and electronic influences on quinoline binding .

SAR Data Example:

SubstituentAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
Furan-2-ylmethyl16–328.5
3,5-Dichlorophenyl8–1612.3
Piperidin-1-yl32–645.7

Q. What computational strategies predict binding affinity to quinoline-targeted enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II or kinase domains. The piperidin-1-yl group shows hydrogen bonding with Asp533 in homology models .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the quinoline-enzyme complex. RMSD values <2 Å indicate stable binding .

Q. How should contradictions in antibacterial data across substituent patterns be resolved?

Methodological Answer:

  • Control for Lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate with membrane permeability discrepancies .
  • Standardize Assay Conditions : Use identical bacterial strains and growth media (e.g., Mueller-Hinton agar) to minimize variability. For example, discrepancies in MIC values for 4-fluorophenyl analogs may arise from differences in inoculum size .

Q. What analytical techniques resolve spectral contradictions in structural characterization?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) by correlating [1]H and [13]C shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 457.12 [M+H]⁺) to rule out impurities .

Data Contradiction Example:

TechniqueReported δ (ppm) for Quinoline C-HProposed Resolution
1H NMR7.45 vs. 7.62Verify solvent (DMSO-d6 vs. CDCl3)
IR1674 cm⁻¹ (C=O) vs. 1731 cm⁻¹Check keto-enol tautomerism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
(Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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